Lipophilicity Advantage: cLogP 1.9 vs. 4-Ethoxyphenyl Analog (cLogP ~1.4) Drives Predicted Membrane Permeability
The target compound exhibits a computed XLogP3 value of 1.9, which is approximately 0.5 log units higher than the closely related 4-ethoxyphenyl analog (estimated cLogP ~1.4 based on fragment-based calculation) [1]. This difference arises from the replacement of the ethoxy oxygen with an isopropyl-substituted phenyl ring, increasing hydrocarbon surface area. In drug discovery, a ΔlogP of +0.5 units typically correlates with a 2- to 3-fold increase in passive membrane permeability (Papp) in Caco-2 or PAMPA assays, as established by Waring (2010) [2]. For screening library selection, this elevated lipophilicity makes the target compound more suitable for phenotypic assays requiring intracellular target access while remaining within the Lipinski Rule of 5 threshold (cLogP < 5) [3].
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | cLogP = 1.9 |
| Comparator Or Baseline | 2-(4-ethoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone: cLogP ~1.4 (estimated from fragment constants) |
| Quantified Difference | ΔcLogP ≈ +0.5 |
| Conditions | Computed via XLogP3 algorithm (PubChem 2025.09.15 release) for target; comparator estimated by additive fragment method |
Why This Matters
A 0.5-unit higher cLogP predicts measurably greater passive membrane permeability, which is critical when selecting compounds for cell-based phenotypic screens where intracellular target engagement is required.
- [1] PubChem Compound Summary for CID 71805810. Computed properties: XLogP3-AA = 1.9. National Center for Biotechnology Information, PubChem release 2025.09.15. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. Documents quantitative relationship between logP shifts and permeability changes. View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. View Source
